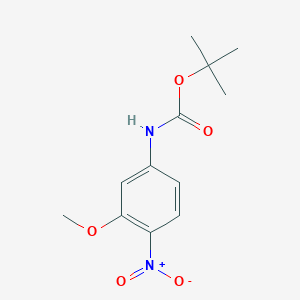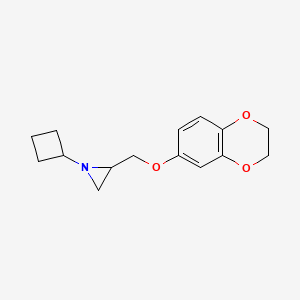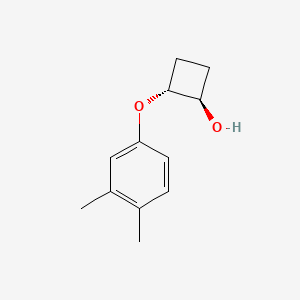
N-BOC-3-Methoxy-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-BOC-3-Methoxy-4-nitroaniline is a chemical of interest in various fields of organic chemistry due to its potential applications in synthesis and material science. Although the provided papers do not directly discuss this compound, they offer insights into related compounds and reactions that can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that introduce Boc-protected amino groups and nitro functionalities into aromatic systems. For instance, lithiated N-boc allylic amines have been shown to undergo conjugate additions with nitroalkenes, leading to the formation of enecarbamates with high stereoselectivity . This suggests that similar strategies could be employed in the synthesis of this compound, where the Boc group serves as a protecting group for the amine, and the nitro and methoxy groups are introduced through electrophilic aromatic substitution or related reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized by various spectroscopic techniques, including X-ray diffraction, FTIR, and NMR spectroscopy . These studies reveal that the presence of substituents such as nitro and methoxy groups can significantly influence the molecular conformation and intermolecular interactions, such as hydrogen bonding, which are crucial for the stability and reactivity of the molecule.
Chemical Reactions Analysis
Compounds containing nitroaniline moieties participate in a variety of chemical reactions. For example, o-nitrobenzylidene derivatives of anilines can cyclize to form cinnoline oxides under the influence of cyanide ion in methanol . This indicates that the nitro group in this compound could also undergo similar cyclization reactions under appropriate conditions. Additionally, the presence of a Boc-protected amino group could allow for selective reactions at other sites of the molecule without affecting the amine functionality .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the nitro group is known to be an electron-withdrawing group that can affect the electron density of the aromatic ring and thus influence the molecule's reactivity towards nucleophilic substitution reactions . The methoxy group, being an electron-donating substituent, can have the opposite effect, potentially increasing the electron density of the ring. The Boc group, on the other hand, is commonly used in peptide synthesis to protect the amine functionality and is stable under a variety of reaction conditions . The combination of these groups in this compound would result in a compound with unique reactivity and physical properties that could be tailored for specific applications.
properties
IUPAC Name |
tert-butyl N-(3-methoxy-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-9(14(16)17)10(7-8)18-4/h5-7H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHXKPLPECCTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B3018786.png)
![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)
![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B3018792.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018793.png)


![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3018803.png)

![N-[(1,2-dimethylindol-5-yl)methyl]butanamide](/img/structure/B3018805.png)
